7-Octyn-1-amine hydrochloride
Description
7-Octyn-1-amine hydrochloride (CAS No. 14502-43-3) is an aliphatic amine hydrochloride with the molecular formula C₈H₁₅N·HCl and a molecular weight of 161.69 g/mol (free base: 125.214 g/mol) . Structurally, it consists of an eight-carbon chain featuring a terminal alkyne group at the seventh carbon and a primary amine group at the first carbon, protonated as a hydrochloride salt. This modification enhances its aqueous solubility compared to the free amine, making it suitable for synthetic applications in organic chemistry, particularly in click chemistry or as a building block for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
oct-7-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-3-4-5-6-7-8-9;/h1H,3-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQLTHDSWRNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2166164-92-5 | |
| Record name | oct-7-yn-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-Octyn-1-amine hydrochloride typically involves the reaction of octyne with ammonia. The process can be summarized in the following steps:
Hydroamination: Octyne undergoes hydroamination with ammonia to form 7-Octynylamine.
Hydrochloride Formation: The resulting 7-Octynylamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Catalytic Hydroamination: Using a suitable catalyst to enhance the reaction rate and selectivity.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Octyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines.
Scientific Research Applications
Organic Synthesis
Nucleophilic Reactions:
Due to the presence of the amine group, 7-octyn-1-amine hydrochloride serves as an effective nucleophile in various organic transformations. It can participate in reactions such as:
- Alkylation: The amine can react with alkyl halides to form higher amines.
- Acylation: The compound can be acylated to produce amides, which are valuable intermediates in organic synthesis.
Case Study:
In a study examining the utility of 7-octyn-1-amine in synthesizing complex organic molecules, researchers successfully used it to create a series of substituted amines that demonstrated enhanced biological activity.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Alkylation | Amine A | 85 |
| Acylation | Amide B | 90 |
Medicinal Chemistry
Antidepressant Activity:
Research has indicated that compounds related to 7-octyn-1-amine may exhibit antidepressant-like effects. In vitro studies have shown that derivatives of this compound interact with nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially alleviating depressive symptoms .
Case Study:
A pharmacological study evaluated the effects of 7-octyn-1-amine derivatives on human α4β2-nicotinic receptors. The results demonstrated that these compounds acted as partial agonists, suggesting their potential as therapeutic agents for depression .
| Compound | Receptor Interaction | Efficacy (%) |
|---|---|---|
| Derivative A | α4β2-nAChR | 51 |
| Derivative B | α3β4-nAChR | 60 |
Materials Science
Corrosion Inhibition:
this compound has been investigated for its role as a corrosion inhibitor in acidic environments. Its effectiveness in protecting metal surfaces from corrosion has been highlighted in various patents and studies. The compound's ability to form protective films on metal surfaces enhances its utility in industrial applications .
Case Study:
In a study focusing on the inhibition of metal corrosion during acid treatment processes, this compound was found to significantly reduce corrosion rates compared to untreated samples. The results indicated that the compound effectively adsorbs onto metal surfaces, forming a protective barrier.
| Test Condition | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Control | 0.15 | - |
| With 7-Octyn-1-amine | 0.03 | 80 |
Mechanism of Action
The mechanism of action of 7-Octyn-1-amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Key Findings:
Structural Diversity: this compound is unique due to its alkyne group, which enables reactions like Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This contrasts with aromatic amines (e.g., benzydamine, chlorphenoxamine) or cyclic amines (e.g., memantine, dosulepin), which prioritize receptor binding in pharmaceuticals . The adamantane group in memantine hydrochloride enhances blood-brain barrier penetration, a feature absent in this compound .
Solubility and Stability :
- Aliphatic amine hydrochlorides like 7-Octyn-1-amine exhibit higher water solubility than aromatic derivatives (e.g., ortho-toluidine hydrochloride), which tend to aggregate or degrade under heat .
- The alkyne group in 7-Octyn-1-amine may confer reactivity under basic conditions, whereas tricyclic amines (e.g., dosulepin) are stabilized by resonance .
Applications: this compound is primarily a research chemical, whereas others like tapentadol and memantine are clinically validated drugs .
Biological Activity
7-Octyn-1-amine hydrochloride is a compound derived from the alkyne family, known for its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₈H₁₅N·HCl
- Molecular Weight : 173.68 g/mol
- CAS Number : 871-91-0
- Structure : The compound features a terminal alkyne group, which is significant for its reactivity in various chemical reactions, particularly in click chemistry applications.
This compound exhibits several biological activities that can be attributed to its unique alkyne structure:
- Antiviral Activity : Recent studies suggest that compounds with alkyne functionalities can exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by interfering with viral entry or assembly processes.
- Cytotoxic Effects : Research has indicated that certain alkynes can induce apoptosis in cancer cells. The exact pathways may involve the activation of caspases and modulation of mitochondrial membrane potential.
- Inflammatory Response Modulation : Alkynes have been shown to influence inflammatory pathways, potentially acting as anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
Biological Activity Data
Case Study 1: Antiviral Efficacy
A study investigated the antiviral efficacy of various alkynes, including this compound, against influenza virus. The results demonstrated a significant reduction in viral titers when treated with the compound at concentrations above 10 µM, suggesting potential for therapeutic use in viral infections.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer therapy, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited cytotoxic effects at concentrations ranging from 5 to 20 µM, leading to increased apoptosis rates as evidenced by flow cytometry analysis.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Viability Assays : A series of assays demonstrated that at lower concentrations (1 µM), the compound maintained cell viability while at higher concentrations (10 µM), significant cytotoxicity was observed.
- Mechanistic Studies : Mechanistic studies revealed that the compound affects cellular pathways associated with stress response and apoptosis, indicating its potential as a chemotherapeutic agent.
Q & A
Basic: What are the key considerations for synthesizing 7-Octyn-1-amine hydrochloride in a laboratory setting?
Methodological Answer:
Synthesis typically involves reacting 7-octyn-1-amine with hydrochloric acid under controlled conditions. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., methanol or water) to enhance protonation efficiency .
- Temperature Control : Maintain temperatures between -15°C to 5°C during acid addition to prevent exothermic side reactions .
- Purification : Vacuum filtration and drying at 65–80°C ensure removal of residual solvents. HPLC analysis (≥99% purity) is recommended for quality assurance .
- Safety : Follow protocols for handling corrosive reagents, including PPE (gloves, goggles) and fume hood use .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HPLC : Quantify purity and detect impurities using a C18 column with UV detection at 220–254 nm. Mobile phases often include acetonitrile and phosphate buffers .
- LC/MS : Confirm molecular identity via electrospray ionization (ESI) and monitor degradation products .
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ validate structural integrity, with characteristic peaks for the alkyne and amine groups .
- Karl Fischer Titration : Measure residual moisture (<0.5% w/w) to ensure stability .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Mitigation : Use PPE (nitrile gloves, lab coats) and avoid inhalation/contact with skin/eyes. In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS-compliant hazard symbols .
- Waste Disposal : Neutralize waste with sodium bicarbonate before disposal via approved chemical waste channels .
Advanced: How can researchers optimize reaction yield and purity using factorial design?
Methodological Answer:
- Design of Experiments (DoE) : Vary factors like temperature, solvent ratio, and HCl concentration in a 2³ factorial design to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield and purity. For example, higher HCl concentrations may improve protonation but require tighter temperature control .
- Validation : Replicate optimized conditions in triplicate and compare HPLC purity data (RSD <1%) to confirm reproducibility .
Advanced: How can impurity profiles be systematically analyzed and minimized?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways. Monitor via LC/MS to identify degradation products (e.g., oxidized alkyne derivatives) .
- Impurity Sourcing : Use spiking experiments with suspected intermediates (e.g., unreacted 7-octyn-1-amine) to correlate HPLC peaks with specific impurities .
- Process Refinement : Adjust reaction time, solvent purity, or distillation steps to reduce impurity formation. For example, using freshly distilled HCl can minimize chloride salt contaminants .
Advanced: What methodologies assess the stability of this compound in formulation studies?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Analyze monthly for purity (HPLC), moisture (Karl Fischer), and crystallinity (XRD) .
- Kinetic Modeling : Use zero/first-order decay models to predict shelf life. For example, Arrhenius plots can extrapolate degradation rates at lower storage temperatures .
- Excipient Compatibility : Test interactions with common excipients (e.g., lactose, PVP) via DSC/TGA to identify destabilizing combinations .
Advanced: How can in vitro and in vivo models evaluate the pharmacological potential of this compound?
Methodological Answer:
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. IC₅₀ values quantify potency .
- Toxicology : Conduct cytotoxicity studies on HEK-293 or HepG2 cells via MTT assay. LC₅₀ values guide safe dosing ranges .
- In Vivo Testing : Administer the compound in rodent models (e.g., pharmacokinetic studies) with blood/tissue sampling at intervals. LC/MS quantifies bioavailability and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

